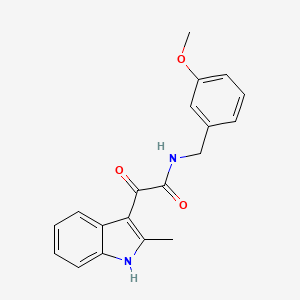
N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, also known as MIAM or NMIAM, is a synthetic compound that has gained attention in the scientific community for its potential applications in drug discovery and development. MIAM has been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and antioxidant effects, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
The exact mechanism of action of N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is not fully understood, but it is believed to exert its effects by modulating the activity of various enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in animal models. In a study conducted on rats, this compound was found to reduce the levels of inflammatory markers such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6) in the blood and tissues. This compound was also found to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has several advantages as a research tool. It is relatively easy to synthesize and has been shown to exhibit various biological activities, making it a promising candidate for drug discovery and development. However, this compound also has some limitations. It has not been extensively studied in humans, and its safety and efficacy have not been fully established. Furthermore, this compound may exhibit different effects in different animal models, which may limit its usefulness in certain research applications.
Zukünftige Richtungen
There are several future directions for research on N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. One area of research could be to further elucidate the mechanism of action of this compound and its effects on various signaling pathways in the body. Another area of research could be to investigate the potential therapeutic applications of this compound in humans, particularly in the treatment of inflammatory and oxidative stress-related diseases. Additionally, more studies could be conducted to determine the safety and toxicity of this compound in humans, which would be necessary for its eventual use as a therapeutic agent.
Synthesemethoden
N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can be synthesized using a multi-step process that involves the reaction of 3-methoxybenzaldehyde with methylamine to form 3-methoxy-N-methylbenzylamine. This intermediate is then reacted with 2-methyl-1H-indole-3-carboxylic acid to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain, suggesting that it may be useful in the treatment of conditions such as arthritis and neuropathic pain. This compound has also been shown to exhibit antioxidant activity, which may make it useful in the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-12-17(15-8-3-4-9-16(15)21-12)18(22)19(23)20-11-13-6-5-7-14(10-13)24-2/h3-10,21H,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPJBIYHOFAXJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1-azepanylsulfonyl)phenyl]ethanesulfonamide](/img/structure/B5429716.png)
![5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5429732.png)
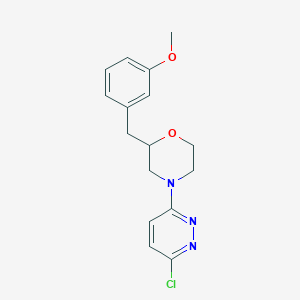
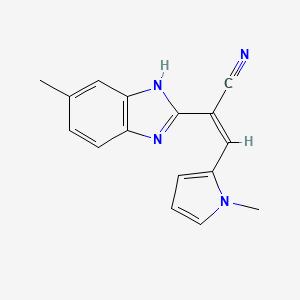
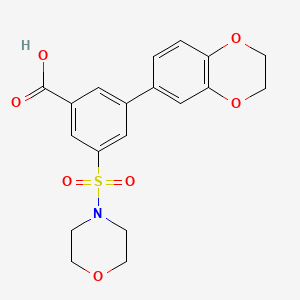
![2-{[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]methyl}-5-methylpyrazine](/img/structure/B5429781.png)
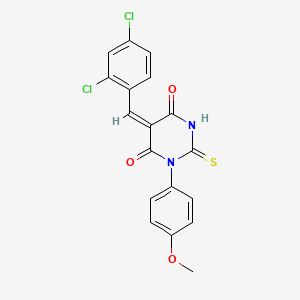
![N-(5-methyl-3-isoxazolyl)-2-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5429801.png)
![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-5-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5429803.png)
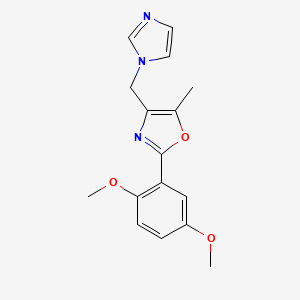
![N-(5-chloro-2-methylphenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5429811.png)
![3-fluoro-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5429813.png)
![ethyl 2-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5429817.png)
![2-(dimethylamino)ethyl 4-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate hydrochloride](/img/structure/B5429823.png)